molecular formula C21H19N5O2S B2440682 N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251693-28-3

N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

货号: B2440682
CAS 编号: 1251693-28-3
分子量: 405.48
InChI 键: HLVHKIAFIMZHCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a sophisticated chemical probe recognized for its high selectivity as an inhibitor of the second bromodomain (BD2) within the Bromodomain and Extra-Terminal (BET) protein family. Its primary research value lies in its ability to potently and selectively antagonize the acetyl-lysine binding function of BET BD2 domains , enabling the dissection of the distinct biological roles of BD1 versus BD2 in epigenetic signaling. This compound is a critical tool for investigating the pathogenesis of cancers, inflammatory diseases, and other conditions driven by aberrant gene expression. By specifically targeting BD2, it allows researchers to probe the functional consequences of disrupting a subset of BET protein interactions without the broader phenotypic effects associated with pan-BET inhibition . Its application is pivotal in advanced target validation studies and for understanding the complex mechanisms of transcriptional regulation in model cell lines and disease systems.

属性

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-8-9-17(15(2)12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVHKIAFIMZHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H19N5O2S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1115915-15-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps include the formation of the triazole ring and the introduction of the phenylsulfanyl group. Various methods have been reported in literature for synthesizing similar compounds with triazole scaffolds.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of triazolethiones have shown effectiveness against various bacterial strains and fungi . In particular, compounds with similar structural motifs have demonstrated antibacterial activity comparable to standard antibiotics like chloramphenicol .

Antiviral Potential

Studies on N-heterocycles suggest that they can act as promising antiviral agents. The mechanism often involves inhibition of viral replication processes . Compounds structurally related to N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide have been evaluated for their ability to inhibit reverse transcriptase activity in viral infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, specific triazole compounds exhibited cytotoxic effects against various cancer cell lines including colon carcinoma and breast cancer cells . The IC50 values for these compounds ranged from 27.3 μM to 43.4 μM against different cancer types .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 Value
Thakare et al. (2010)4-OxothiazolidineAntimicrobialNot specified
MDPI (2024)Triazole derivativesAntiviral0.20 μM
PMC Article (2020)TriazolethionesAnticancer (HCT-116)6.2 μM

常见问题

Basic Research Questions

Q. What are the critical steps and conditions for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

  • Methodology :

  • Step 1 : Condensation reactions to form the triazolopyrazine core, followed by substitution to introduce the phenylsulfanyl and acetamide groups. Use anhydrous solvents (e.g., DMF or ethanol) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 2 : Temperature control (60–80°C) for cyclization and amide bond formation. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
    • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfanylating agents) to minimize side products .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylsulfanyl proton signals at δ 7.2–7.8 ppm) and acetamide carbonyl resonance (δ ~168–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
    • Supplementary Methods : IR spectroscopy for carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and sulfur-containing functional groups .

Q. What functional groups in the compound are most influential for its reactivity and bioactivity?

  • Key Groups :

  • Triazolopyrazine Core : Participates in π-π stacking with biological targets (e.g., kinase active sites) .
  • Phenylsulfanyl Group : Enhances lipophilicity and modulates metabolic stability .
  • Acetamide Moiety : Critical for hydrogen bonding with target proteins (e.g., ATP-binding pockets) .
    • Reactivity : The sulfur atom in phenylsulfanyl is prone to oxidation; assess stability under oxidative conditions (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous triazolo-pyrazine derivatives?

  • Methodology :

  • Comparative SAR Studies : Systematically vary substituents (e.g., replace phenylsulfanyl with piperazinyl groups) and test activity against standardized assays (e.g., kinase inhibition) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and explain discrepancies in experimental IC₅₀ values .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify confounding factors (e.g., assay protocols, cell lines) .

Q. What experimental approaches are recommended for studying the compound’s metabolic stability and pharmacokinetics?

  • In Vitro Assays :

  • Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS to calculate half-life (t₁/₂) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In Vivo Studies :
  • Radiolabeling : Synthesize ¹⁴C-labeled analog for tissue distribution and excretion profiling in rodent models .
  • Pharmacokinetic Parameters : Calculate AUC, Cmax, and clearance rates using non-compartmental analysis (WinNonlin) .

Q. How to design experiments to elucidate the mechanism of action for observed anticancer activity?

  • Mechanistic Probes :

  • Kinase Profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) to identify primary targets .
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .
    • Omics Approaches :
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells .
  • Proteomics : SILAC-based quantification to track changes in protein expression .

Key Physicochemical Data (Representative Analogs)

ParameterExample Value (Analog)Source CompoundReference
Molecular FormulaC₂₄H₂₃N₅O₂SN-(4-chlorophenyl)-...
Molecular Weight477.95 g/molN-(4-chlorophenyl)-...
LogP (Predicted)3.2–3.8N-(3-chloro-2-methyl...)
Solubility (PBS, pH 7.4)<10 µMN-(3-acetylphenyl)-...

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